Cas no 110223-15-9 (2-Amino-3-benzyloxypyrazine)

2-Amino-3-benzyloxypyrazine is a heterocyclic organic compound featuring a pyrazine core substituted with an amino group at the 2-position and a benzyloxy group at the 3-position. This structure imparts versatility as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients. The compound’s reactivity, driven by the amino and benzyloxy functional groups, makes it valuable for further derivatization, including nucleophilic substitutions and coupling reactions. Its stability under standard conditions ensures ease of handling in laboratory settings. The benzyloxy moiety also offers potential for selective deprotection, enabling controlled functionalization in complex synthetic pathways. Suitable for research and industrial applications requiring precise molecular modifications.
2-Amino-3-benzyloxypyrazine structure
2-Amino-3-benzyloxypyrazine structure
Product Name:2-Amino-3-benzyloxypyrazine
CAS No:110223-15-9
MF:C11H11N3O
MW:201.224541902542
MDL:MFCD09838954
CID:128734
PubChem ID:13900234
Update Time:2025-08-05

2-Amino-3-benzyloxypyrazine Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-3-benzyloxypyrazine
    • 2-Pyrazinamine, 3-(phenylmethoxy)-
    • 3-phenylmethoxypyrazin-2-amine
    • 2-AMINOL-3-BENZYLOXYPYRAZINE
    • 3-(benzyloxy)pyrazin-2-amine
    • A894918
    • MFCD09838954
    • FS-3272
    • AMY15102
    • AB53392
    • AKOS015855039
    • DS-0258
    • FT-0647754
    • SCHEMBL6244167
    • CS-0187893
    • DTXSID50552084
    • 110223-15-9
    • MDL: MFCD09838954
    • Inchi: 1S/C11H11N3O/c12-10-11(14-7-6-13-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13)
    • InChI Key: QKEQFJXWHGVJJU-UHFFFAOYSA-N
    • SMILES: O(C1C(N)=NC=CN=1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 201.09000
  • Monoisotopic Mass: 201.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 61Ų

Experimental Properties

  • Color/Form: No data available
  • Density: 1.236
  • Melting Point: No data available
  • Boiling Point: 366°C at 760 mmHg
  • Flash Point: 175.2±26.5 °C
  • Refractive Index: 1.629
  • PSA: 61.03000
  • LogP: 2.21900

2-Amino-3-benzyloxypyrazine Security Information

2-Amino-3-benzyloxypyrazine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Amino-3-benzyloxypyrazine Suppliers

Amadis Chemical Company Limited
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(CAS:110223-15-9)2-Amino-3-benzyloxypyrazine
Order Number:A894918
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:49
Price ($):191.0
Email:sales@amadischem.com

Additional information on 2-Amino-3-benzyloxypyrazine

2-Amino-3-benzyloxypyrazine

2-Amino-3-benzyloxypyrazine (CAS No. 110223-15-9) is a heterocyclic organic compound with significant potential in various fields of chemistry and materials science. This compound belongs to the pyrazine family, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The presence of an amino group (-NH₂) at position 2 and a benzyloxy group (-O-C₆H₅) at position 3 introduces unique electronic and structural properties to the molecule. These features make 2-amino-3-benzyloxypyrazine a valuable compound for research and development in areas such as pharmaceuticals, agrochemicals, and advanced materials.

The synthesis of 2-amino-3-benzyloxypyrazine typically involves multi-step organic reactions, often starting from pyrazine derivatives. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound. For instance, researchers have explored the use of transition metal catalysts, such as palladium(II) complexes, to facilitate coupling reactions that lead to the formation of the benzyloxy group. These methods not only improve yield but also reduce the environmental footprint of the synthesis process.

One of the most promising applications of 2-amino-3-benzyloxypyrazine lies in its potential as a building block for bioactive molecules. The amino group at position 2 can act as a nucleophilic site, enabling further functionalization through reactions such as alkylation or acylation. This property has been exploited in drug design, where the compound serves as a scaffold for developing novel pharmaceutical agents. For example, studies have shown that derivatives of 2-amino-3-benzyloxypyrazine exhibit potent anti-inflammatory and antioxidant activities, making them candidates for treating chronic diseases such as arthritis and neurodegenerative disorders.

In addition to its pharmaceutical applications, 2-amino-3-benzyloxypyrazine has shown promise in materials science. The aromaticity and conjugation within the pyrazine ring contribute to its electronic properties, making it a suitable candidate for use in organic electronics. Recent research has focused on incorporating this compound into organic semiconductors and light-emitting diodes (OLEDs). Its ability to undergo π–π interactions with other organic molecules enhances its potential for creating efficient charge transport layers in electronic devices.

The structural versatility of 2-amino-3-benzyloxypyrazine also makes it an attractive substrate for supramolecular chemistry. The benzyloxy group introduces steric bulk and hydrophobicity, which can influence molecular recognition and self-assembly processes. Scientists have investigated its ability to form host-guest complexes with various guest molecules, opening avenues for applications in drug delivery systems and sensors.

From a mechanistic standpoint, the reactivity of 2-amino-3-benzyloxypyrazine is influenced by the electron-donating nature of both the amino and benzyloxy groups. These groups activate specific positions on the pyrazine ring for electrophilic substitution reactions. Recent studies have utilized computational chemistry techniques, such as density functional theory (DFT), to predict reaction pathways and optimize synthetic routes for this compound.

In terms of spectroscopic characterization, 2-amino-3-benzyloxypyrazine exhibits distinct absorption bands in the ultraviolet-visible (UV-vis) spectrum due to its conjugated system. This property is advantageous for applications in photodetection and sensing technologies. Furthermore, nuclear magnetic resonance (NMR) spectroscopy has been instrumental in confirming the structure of this compound and identifying its stereochemical properties.

Looking ahead, the continued exploration of 2-amino-3-benzyloxypyrazine is expected to yield further insights into its chemical reactivity and practical applications. Collaborative efforts between chemists, biologists, and materials scientists are likely to drive innovation in this area, paving the way for novel compounds with enhanced functionality.

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Amadis Chemical Company Limited
(CAS:110223-15-9)2-Amino-3-benzyloxypyrazine
A894918
Purity:99%
Quantity:5g
Price ($):191.0
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